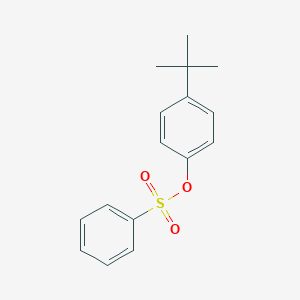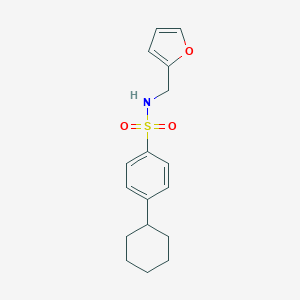
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane, commonly known as BADD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BADD is a diazepane derivative that contains two azepane rings, which are linked by a sulfonamide bridge. The compound has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of BADD is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting cellular processes and signaling pathways. BADD has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and DNA topoisomerase II, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BADD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been investigated as a potential treatment for various types of cancer. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BADD in lab experiments include its wide range of biological activities and potential applications in the field of medicinal chemistry. However, the limitations of using BADD in lab experiments include its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the study of BADD. One potential direction is the investigation of the compound's potential as a treatment for bacterial and viral infections. Another potential direction is the investigation of the compound's potential as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BADD and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of BADD can be achieved through a multistep process that involves the reaction of 1,2-dibromoethane with 1,6-diazepane to form 1,6-bis(bromoethyl)-1,6-diazepane. This intermediate is then reacted with sodium azide to form 1,6-bis(azidoethyl)-1,6-diazepane. Finally, the compound is reacted with sodium sulfite to form BADD.
Applications De Recherche Scientifique
BADD has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess antitumor properties, and has been investigated as a potential treatment for various types of cancer, including breast cancer and leukemia. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Propriétés
Nom du produit |
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane |
|---|---|
Formule moléculaire |
C17H34N4O4S2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1,4-bis(azepan-1-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c22-26(23,18-10-5-1-2-6-11-18)20-14-9-15-21(17-16-20)27(24,25)19-12-7-3-4-8-13-19/h1-17H2 |
Clé InChI |
WFZYKGGVBSJFNS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
